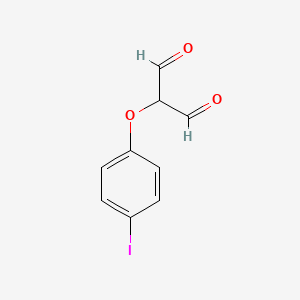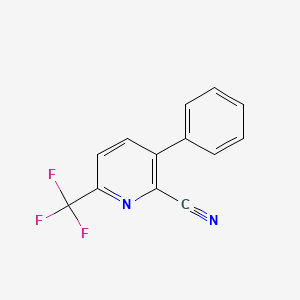
2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which are essential characteristics for its use in pharmaceuticals, agrochemicals, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine typically involves the reaction of 3-phenyl-6-(trifluoromethyl)pyridine with a cyanating agent. One common method is the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanating agent. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also minimizes human error and increases the reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, typically in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Electrophilic Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Reduction: Formation of 2-amino-3-phenyl-6-(trifluoromethyl)pyridine.
Scientific Research Applications
2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Additionally, the cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
Comparison with Similar Compounds
2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines and cyano-substituted aromatic compounds:
2-Cyano-3-phenylpyridine: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
3-Phenyl-6-(trifluoromethyl)pyridine:
2-Cyano-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and biological activity.
The unique combination of the cyano and trifluoromethyl groups in this compound makes it a valuable compound with distinct properties and applications.
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)12-7-6-10(11(8-17)18-12)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRWYZQCKONPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


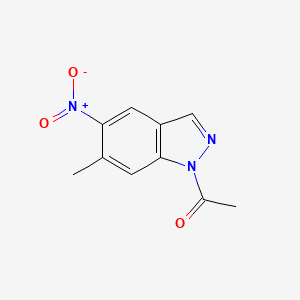
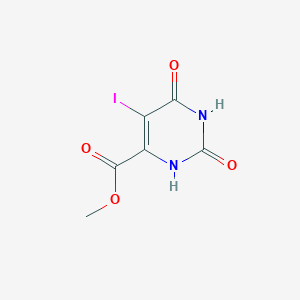
![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1388473.png)
![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1388474.png)
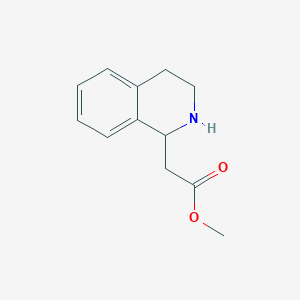
![3-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1-propanamine](/img/structure/B1388477.png)
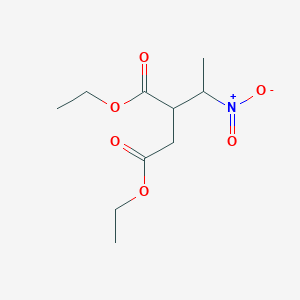
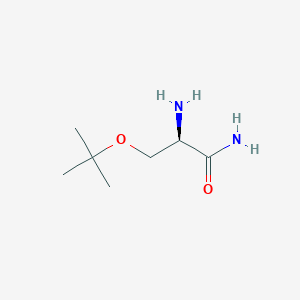
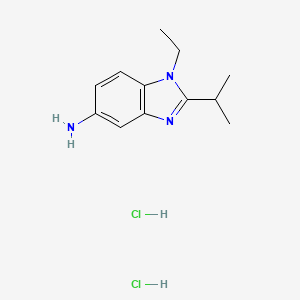
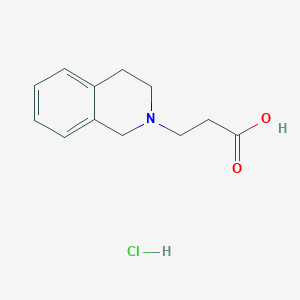

![2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B1388489.png)
